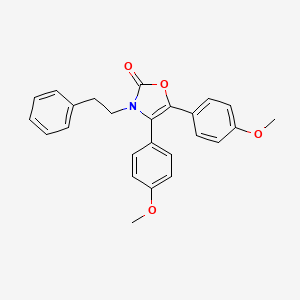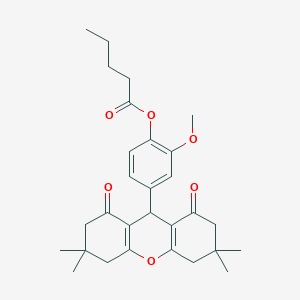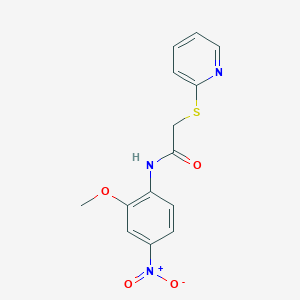![molecular formula C16H21N3OS B11498209 3-Pyridinecarbonitrile, 4,6-dimethyl-2-[[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio]-](/img/structure/B11498209.png)
3-Pyridinecarbonitrile, 4,6-dimethyl-2-[[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-dimethyl-2-{[2-(4-methylpiperidino)-2-oxoethyl]sulfanyl}-3-pyridyl cyanide is a complex organic compound with a unique structure that includes a pyridyl cyanide group, a piperidino group, and a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-2-{[2-(4-methylpiperidino)-2-oxoethyl]sulfanyl}-3-pyridyl cyanide typically involves multiple steps. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates under various conditions . The reaction conditions can vary, including solvent-free methods, heating, and stirring at different temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4,6-dimethyl-2-{[2-(4-methylpiperidino)-2-oxoethyl]sulfanyl}-3-pyridyl cyanide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyanide or piperidino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions can vary from room temperature to elevated temperatures, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4,6-dimethyl-2-{[2-(4-methylpiperidino)-2-oxoethyl]sulfanyl}-3-pyridyl cyanide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing various heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the synthesis of agrochemicals and other industrially relevant compounds
Mechanism of Action
The mechanism of action of 4,6-dimethyl-2-{[2-(4-methylpiperidino)-2-oxoethyl]sulfanyl}-3-pyridyl cyanide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and cellular regulation .
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethyl-2-mercaptopyrimidine: This compound shares a similar pyrimidine core but differs in its functional groups.
4,6-Dimethyl-2-methylsulfonylpyrimidine: Another related compound with a methylsulfonyl group instead of the piperidino and cyanide groups.
Uniqueness
4,6-dimethyl-2-{[2-(4-methylpiperidino)-2-oxoethyl]sulfanyl}-3-pyridyl cyanide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C16H21N3OS |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
4,6-dimethyl-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanylpyridine-3-carbonitrile |
InChI |
InChI=1S/C16H21N3OS/c1-11-4-6-19(7-5-11)15(20)10-21-16-14(9-17)12(2)8-13(3)18-16/h8,11H,4-7,10H2,1-3H3 |
InChI Key |
KWGZKUOTDHAODR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=C(C(=CC(=N2)C)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11498129.png)
![4-(1-benzyl-4,6-dimethoxy-1H-indol-3-yl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B11498132.png)

![{4-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}(4-methoxyphenyl)methanone](/img/structure/B11498150.png)

![3-[(Biphenyl-4-ylcarbonyl)amino]-3-(4-tert-butylphenyl)propanoic acid](/img/structure/B11498170.png)
![N-{2-[(Adamantan-1-YL)carbamoyl]phenyl}-1-methyl-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B11498178.png)
![N-(2-methylphenyl)-2-({5-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11498188.png)
![3(2H)-Pyridazinone, 4-chloro-5-(2-propenylamino)-2-tricyclo[3.3.1.1(3,7)]dec-1-yl-](/img/structure/B11498196.png)

![N-[2-(4-chlorophenyl)ethyl]-9-oxo-9H-fluorene-4-carboxamide](/img/structure/B11498204.png)
![7,7-dimethyl-5-oxo-2-(1H-pyrrol-1-yl)-4-(thiophen-2-yl)-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11498215.png)
![Dimethyl 2-amino-4-(3-chlorophenyl)-7-(4-methoxyphenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate](/img/structure/B11498216.png)

